alpha-D-tagatopyranose
Description
Classification within Monosaccharides and Ketohexoses
Alpha-D-tagatopyranose belongs to the broad class of carbohydrates known as monosaccharides, which are the simplest form of sugars and cannot be further hydrolyzed into smaller carbohydrate units. lkouniv.ac.insrmist.edu.in More specifically, it is classified as a hexose (B10828440), indicating it is a monosaccharide containing six carbon atoms. units.itpearson.com
Based on the type of carbonyl group it possesses, this compound is categorized as a ketose, meaning its carbonyl group is a ketone, located at the C-2 position. This distinguishes it from aldoses, which have an aldehyde group at the C-1 position. lkouniv.ac.insrmist.edu.in Therefore, the most precise classification for this compound is a ketohexose. lkouniv.ac.insrmist.edu.in It is an epimer of D-fructose and a structural isomer of D-galactose. researchgate.netresearchgate.net
Research Significance in Carbohydrate Chemistry and Biochemistry
The research significance of this compound and its parent compound, D-tagatose, is multifaceted. In carbohydrate chemistry, the study of its structure, stereochemistry, and reactivity provides valuable insights into the fundamental principles governing monosaccharide behavior. Its potential as a chiral building block in the synthesis of more complex molecules is also an area of active investigation. researchgate.net
In the realm of biochemistry and health sciences, D-tagatose is recognized for its potential as a low-calorie sweetener. nih.govnih.gov It possesses about 90% of the sweetness of sucrose (B13894) but with a significantly lower caloric value. nih.govnih.gov This has led to extensive research into its metabolic pathways and its effects on physiological processes. Studies have explored its low glycemic index and its potential benefits in managing blood glucose levels. nih.govmdpi.com Furthermore, research has indicated its role as a prebiotic, promoting the growth of beneficial gut bacteria. researchgate.net
Tautomeric and Anomeric Forms in Solution and Crystalline State
Like many monosaccharides, D-tagatose exhibits complex behavior in solution, existing as an equilibrium mixture of different isomeric forms through a process called mutarotation. masterorganicchemistry.commasterorganicchemistry.com These forms include the cyclic pyranose and furanose structures, as well as the open-chain keto form. researchgate.netmasterorganicchemistry.com
In an aqueous solution, D-tagatose establishes a dynamic equilibrium among its various tautomers and anomers. The pyranose form, a six-membered ring, is generally the most stable and predominant. mdpi.com This pyranose ring can exist as two different anomers, designated as alpha (α) and beta (β), which differ in the configuration at the anomeric carbon (C-2 for ketoses). mgcub.ac.inpressbooks.pub
Studies on derivatives such as D-tagatose-N-methylaniline have provided insight into this equilibrium. In one such study, the equilibrium mixture in aqueous solution was found to consist of 62.8% α-pyranose, 21.3% β-pyranose, 1.5% α-furanose, 8.1% β-furanose, and a notable 6.2% of the acyclic keto tautomer. mdpi.com The predominance of the α-pyranose form is attributed to the preference for the pyranoid structure for reducing carbohydrates in water, along with the stabilizing anomeric effect. mdpi.com
Table 1: Tautomeric Distribution of D-Tagatose Derivatives in Aqueous Solution
| Tautomer/Anomer | Percentage |
| α-pyranose | 62.8% |
| β-pyranose | 21.3% |
| β-furanose | 8.1% |
| acyclic keto | 6.2% |
| α-furanose | 1.5% |
Data based on a study of D-tagatose-N-methylaniline. mdpi.com
Despite the presence of multiple forms in solution, D-tagatose preferentially crystallizes as the α-D-tagatopyranose anomer. researchgate.net This phenomenon is also observed in its derivatives. For instance, 1-deoxy-D-tagatose crystallizes exclusively as the α-anomer of the pyranose ring form. iucr.orgiucr.org Similarly, D-tagatose-N-methylaniline crystallizes solely in the α-pyranose form. mdpi.com X-ray crystallography studies have confirmed the chair conformation of the α-D-pyranose ring in the crystalline state. mdpi.comresearchgate.net This preferential crystallization is a critical aspect for obtaining pure α-D-tagatopyranose for various research and application purposes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-VANKVMQKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@@](O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047897 | |
| Record name | D-Tagatose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512-20-9, 87-81-0 | |
| Record name | alpha-D-Tagatopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Tagatose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-TAGATOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSJ4V6L1H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Structural Elucidation and Conformation of Alpha D Tagatopyranose
Spectroscopic Analysis for Conformational Studies
Spectroscopic methods are indispensable for determining the conformation of molecules in different states. For alpha-D-tagatopyranose, these techniques provide critical insights into its structure, particularly in the solution state where it is most biologically relevant.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of carbohydrates in solution. doi.orgnih.govauremn.org.br Through the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of the molecule's average conformation and dynamic behavior can be constructed.
Detailed research findings from NMR studies on D-tagatose and its derivatives involve a suite of experiments to unambiguously assign proton (¹H) and carbon (¹³C) signals and determine the molecule's connectivity and spatial arrangement. nih.gov
1D NMR Spectra: The ¹H NMR spectrum provides information on the chemical environment of each proton, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. For this compound, the absence of signals in the typical anomeric proton region is a key characteristic due to the quaternary anomeric carbon of this ketose. nih.gov
2D NMR Experiments:
COSY (Correlation Spectroscopy): Establishes proton-proton coupling correlations, helping to trace the connectivity of the proton network within the pyranose ring. nih.gov
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given spin system, which is useful for assigning protons on the sugar ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom, enabling the assignment of carbon resonances. nih.govmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For this compound, NOESY correlations are instrumental in confirming the through-space relationships between protons, which helps to define the chair conformation and the orientation of substituents as either axial or equatorial. mdpi.com
These combined NMR techniques confirm that the pyranose ring of this compound predominantly adopts a chair conformation in solution. mdpi.com
Applications of Other Spectroscopic Techniques in Structural Characterization
While NMR is central to conformational analysis in solution, other spectroscopic techniques provide complementary information for the structural characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands for hydroxyl (-OH) groups, C-H bonds, and C-O bonds, confirming its carbohydrate nature. mdpi.com The broadness of the -OH stretching band is indicative of the extensive hydrogen bonding present in the solid state.
Raman Spectroscopy: Raman spectroscopy, like FT-IR, probes the vibrational modes of a molecule. It can be particularly useful for studying carbohydrate structures in aqueous solutions. tandfonline.com Specific Raman shifts can be assigned to the pyranose ring vibrations and anomeric forms, providing a spectral fingerprint for this compound. tandfonline.com
X-ray Diffraction Studies of Crystalline this compound and its Derivatives
Single-Crystal X-ray Structure Determination
Although D-tagatose exists in multiple forms in solution, only the alpha-pyranose anomer crystallizes. nih.govresearchgate.net The crystal structure of this compound has been determined with high resolution, providing definitive proof of its conformation and intermolecular interactions. nih.govresearchgate.net
The crystallographic data reveals an orthorhombic crystal system with the space group P2₁2₁2₁. nih.govresearchgate.net
Below is a table summarizing the key crystal data for this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.2201 (1) |
| b (Å) | 6.5022 (1) |
| c (Å) | 17.6629 (4) |
| Volume (ų) | 714.36 (2) |
| Z (molecules per unit cell) | 4 |
| Temperature (K) | 190 |
Analysis of Chair Conformations (e.g., ⁵C₂) and Puckering Parameters
The X-ray crystallographic structure of this compound and its glycoside derivatives confirms that the pyranose ring adopts a ⁵C₂ chair conformation. mdpi.commdpi.com In this conformation, the C5 and O2 atoms are displaced on opposite sides of the plane formed by the C2, C3, C4, and C5 atoms. The structure shows three equatorial hydroxyl groups and two axial groups, one of which is the anomeric hydroxyl group. nih.gov This arrangement is considered the most thermodynamically stable pyranose anomer. nih.gov Puckering parameters, calculated from the endocyclic torsion angles, quantitatively describe the exact shape of the ring and confirm the distorted chair geometry.
Intermolecular Hydrogen Bonding Networks and Crystal Packing
The crystal structure of this compound is stabilized by an extensive network of hydrogen bonds. nih.govresearchgate.net These interactions dictate the packing of the molecules in the crystal lattice. The network consists of both intramolecular and intermolecular hydrogen bonds.
A notable intramolecular hydrogen bond is detected between O4–H41···O10. nih.gov The intermolecular hydrogen bonds link the individual molecules into chains that propagate along the crystallographic a-axis. nih.govresearchgate.net Further hydrogen bonds then cross-link these chains, creating a stable three-dimensional structure. nih.govresearchgate.net Each molecule of a related derivative, 1-deoxy-alpha-D-tagatopyranose, is involved in four O-H···O hydrogen bonds. nih.gov
The table below details the key hydrogen bonds observed in the crystal structure of this compound.
| Donor-H···Acceptor | Type | Description |
|---|---|---|
| O4—H41···O10 | Intramolecular | Stabilizes the conformation of the individual molecule. |
| O12—H121···O4 | Intermolecular | Links molecules into chains. |
| O1—H11···O6 | Intermolecular | Links molecules into chains. |
| O9—H91···O1 | Intermolecular | Cross-links adjacent chains. |
| O10—H101···O4 | Intermolecular | Cross-links adjacent chains. |
Conformational Dynamics and Stereochemical Analysis
Investigation of Anomeric and Rotamer Equilibria in Solution
In solution, D-tagatose, like other monosaccharides, does not exist as a single, static structure. Instead, it undergoes a dynamic process known as mutarotation, leading to a complex equilibrium mixture of various cyclic and acyclic forms. byjus.commasterorganicchemistry.com This equilibrium is a consequence of the intramolecular hemiacetal formation between the ketone group at the C2 position and one of the hydroxyl groups, which results in the creation of a new stereocenter at the anomeric carbon (C2). unimo.itcreative-proteomics.com The resulting stereoisomers, which differ only in the configuration at this anomeric carbon, are called anomers. byjus.com
The equilibrium mixture of D-tagatose in an aqueous environment is composed of five primary tautomers: two pyranose (six-membered ring) anomers, two furanose (five-membered ring) anomers, and a small fraction of the open-chain keto form. food.gov.uk The distribution of these tautomers is not equal, with the pyranose forms being significantly more predominant.
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal analytical technique for investigating these equilibria. unimo.itcreative-proteomics.com By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, researchers can identify and quantify the different anomeric and tautomeric forms present in a solution at equilibrium. creative-proteomics.comslu.se
Detailed studies have quantified the distribution of D-tagatose tautomers in solution. The α-pyranose form is the most abundant and stable, accounting for the majority of the mixture. The β-pyranose form is the next most prevalent, followed by the two furanose forms, with the open-chain keto form existing in a very small amount. food.gov.uk
The precise composition of the equilibrium mixture can be influenced by factors such as solvent and temperature. For instance, the use of different solvents can alter the hydrogen bonding interactions and polarity of the medium, thereby shifting the equilibrium between the different anomers. brainly.combrainly.com
The following table summarizes the equilibrium composition of D-tagatose in solution based on established research findings. food.gov.uk
Equilibrium Composition of D-Tagatose Tautomers in Solution
| Tautomer | Ring Form | Anomer | Percentage at Equilibrium (%) |
|---|---|---|---|
| D-tagatopyranose | Pyranose (6-membered) | α (alpha) | 71 |
| D-tagatopyranose | Pyranose (6-membered) | β (beta) | 15 - 18 |
| D-tagatofuranose | Furanose (5-membered) | α (alpha) | 3 - 5 |
| D-tagatofuranose | Furanose (5-membered) | β (beta) | 8 - 9 |
Synthesis Methodologies for Alpha D Tagatopyranose
Chemical Synthesis Pathways
Chemical synthesis offers robust methods for producing alpha-D-tagatopyranose, though they can be limited by factors such as by-product formation and environmental concerns. mdpi.commdpi.com The primary approach involves the isomerization of D-galactose under alkaline conditions, often using metal hydroxides as catalysts. mdpi.comgoogle.com
Amadori Rearrangement Protocols from Precursor Sugars (e.g., D-Galactose)
The Amadori rearrangement is a key reaction in carbohydrate chemistry that can be applied to the synthesis of ketoses from aldoses. wikipedia.org This acid or base-catalyzed isomerization converts an N-glycoside of an aldose into a 1-amino-1-deoxy-ketose, known as an Amadori product. wikipedia.orgbiosyn.com The reaction begins with the condensation of an aldose, such as D-galactose, with a primary or secondary amine to form a glycosylamine (an N-glycoside). biosyn.comnih.gov This intermediate then rearranges to form the more stable keto-amine. wikipedia.org
Novel Chemical Reaction Routes for Selective Synthesis
Research into novel chemical routes aims to improve the efficiency and selectivity of this compound synthesis. While biotechnological methods are gaining prominence, chemical synthesis remains a significant area of development. wikipedia.orgiiserpune.ac.inrsc.org Efforts in organic chemistry focus on generating carbohydrate structures with high precision, often employing protecting groups to achieve selective reactions at specific hydroxyl groups. wikipedia.org
For instance, the synthesis of d-tagatofuranose derivatives has been achieved with high α-selectivity through the glycosidation of a 1,3,4,6-tetra-O-benzoylated d-tagatofuranosyl donor. mdpi.com This demonstrates the potential for stereoselective synthesis of tagatose derivatives. Other synthetic strategies involve the base-mediated intramolecular nucleophilic substitution of protected mannopyranosyl chloride to create anhydro-sugars, which could potentially be converted to tagatose isomers through further reactions. chemrxiv.org The development of synthetic routes to various deoxy- and cyano-deoxy-D-galactopyranose derivatives also contributes to the broader field of carbohydrate synthesis, providing methodologies that could be adapted for tagatose production. documentsdelivered.com
Biotechnological Production Routes
Biotechnological methods for producing D-tagatose are considered promising, cost-effective, and environmentally friendly alternatives to chemical synthesis. researchgate.netmdpi.commdpi.com These routes primarily rely on enzymatic transformations to convert various substrates into D-tagatose. mdpi.comnih.gov
Enzymatic Transformation Systems
D-tagatose 3-epimerase (DTEase) family enzymes are also used in single-enzyme catalysis. mdpi.com These enzymes can reversibly catalyze the epimerization of ketohexoses at the C-3 position. frontiersin.orgnih.gov For instance, they can convert D-tagatose to D-sorbose. frontiersin.org While often associated with the production of D-allulose from D-fructose, their activity on D-tagatose is also well-characterized. frontiersin.orgnih.govresearchgate.net Furthermore, protein engineering has been employed to develop novel epimerases for tagatose production. A tagaturonate 3-epimerase was successfully engineered into a tagatose 4-epimerase, which can produce D-tagatose directly from D-fructose. acs.org This modified enzyme produced 213 g/L of D-tagatose from a D-fructose solution. acs.org
| Enzyme | Substrate | Product | Key Findings | Reference |
| L-Arabinose Isomerase (L-AI) | D-Galactose | D-Tagatose | Widely used for industrial production; immobilization improves stability and yield. | mdpi.comnih.govnih.gov |
| D-Tagatose 3-Epimerase (DTEase) | D-Tagatose | D-Sorbose | Reversibly catalyzes epimerization at C-3 position. | frontiersin.orgnih.gov |
| Engineered Tagatose 4-Epimerase | D-Fructose | D-Tagatose | Developed via protein engineering; produces D-tagatose directly from D-fructose with high yield. | acs.org |
To reduce costs associated with purified substrates like D-galactose, researchers have developed enzyme systems that can utilize cheaper and more complex raw materials. nih.gov
Dual-Enzyme Systems: A common dual-enzyme approach uses lactose (B1674315), a major component of dairy by-products like whey, as the starting material. mdpi.com In this system, β-galactosidase (lactase) first hydrolyzes lactose into D-glucose and D-galactose. google.comnih.gov Subsequently, L-arabinose isomerase converts the D-galactose into D-tagatose. google.comnih.gov This one-pot biosynthesis process has been demonstrated using whey permeate, producing 23.5 g/L of D-tagatose from a solution containing 100 g/L of lactose. mdpi.com
Multi-Enzyme Cascade Systems: More complex substrates like starch and maltodextrin (B1146171) can be converted to D-tagatose using multi-enzyme cascades. nih.gov These in vitro systems are designed to overcome thermodynamic limitations and increase product yield. mdpi.com One such system for converting maltodextrin to D-tagatose involves five enzymes: α-glucan phosphorylase, phosphoglucomutase, phosphoglucose (B3042753) isomerase, D-tagatose 1,6-bisphosphate aldolase, and phosphoglycolate phosphatase. nih.govresearchgate.net A whole-cell biocatalyst co-expressing these five enzymes was engineered, producing 3.2 g/L of D-tagatose from 20 g/L of maltodextrin. nih.gov Another cascade was designed to produce D-tagatose from sucrose (B13894), utilizing enzymes such as sucrose phosphorylase, fructokinase, and D-tagatose 6-phosphate phosphatase, achieving an 82.3% conversion from 10 mM sucrose. mdpi.com These cascade reactions offer a one-pot synthesis approach that avoids costly purification of intermediates. nih.gov
| System | Substrate(s) | Key Enzymes | Product(s) | Reference |
| Dual-Enzyme | Lactose | β-galactosidase, L-Arabinose Isomerase | D-Tagatose, D-Glucose | mdpi.comnih.govnih.gov |
| Multi-Enzyme | Maltodextrin/Starch | α-glucan phosphorylase, phosphoglucomutase, phosphoglucose isomerase, and others | D-Tagatose | nih.govresearchgate.net |
| Multi-Enzyme | Sucrose | Sucrose phosphorylase, fructokinase, D-tagatose 6-phosphate phosphatase, and others | D-Tagatose | mdpi.com |
Enzyme Engineering and Directed Evolution for Enhanced Catalytic Activity and Specificity
The biosynthesis of this compound has been significantly advanced through the application of enzyme engineering and directed evolution. These strategies aim to improve the catalytic efficiency, substrate specificity, and stability of key enzymes, primarily L-arabinose isomerases (L-AIs) and epimerases, which are crucial for the conversion of precursor sugars into D-tagatose.
Researchers have successfully employed rational design and directed evolution to modify tagaturonate 3-epimerase from Thermotoga petrophila. mdpi.com This engineered enzyme demonstrated a remarkable 184-fold increase in epimeric activity towards D-fructose. mdpi.com Under optimized conditions of 80 °C and pH 8.5, this modified enzyme was capable of producing 213 g/L of D-tagatose from a high concentration of D-fructose (700 g/L) within just 2 hours, achieving a conversion rate of 30%. mdpi.com
Another approach involved the genetic engineering of D-tagaturate 3-epimerase from Thermotoga petrophila, which was modified to enhance its 4-epimerase activity on D-fructose. mdpi.com This resulted in the production of 213 g/L of D-tagatose from 700 g/L of D-fructose at 80°C, with a 30% conversion rate in 2 hours. mdpi.com
Protein engineering has been a key strategy to improve D-tagatose production by modifying key enzymes to enhance their catalytic efficiency and reduce substrate competition. mdpi.com While L-AIs are the most studied enzymes for the isomerization of D-galactose to D-tagatose, their efficiency can be limited by thermodynamic equilibrium. mdpi.commdpi.complos.org Engineering these enzymes aims to overcome such limitations. For instance, L-AI from Bifidobacterium adolescentis has shown high specificity for D-galactose over L-arabinose. frontiersin.org
The following table summarizes the impact of enzyme engineering on D-tagatose production:
| Original Enzyme | Host Organism | Substrate | Engineering Strategy | Result |
| Tagaturonate 3-epimerase | Thermotoga petrophila | D-fructose | Rational design and directed evolution | 184-fold higher epimeric activity; produced 213 g/L D-tagatose. mdpi.com |
| D-tagaturate 3-epimerase | Thermotoga petrophila | D-fructose | Genetic engineering for enhanced 4-epimerase activity | Produced 213 g/L of D-tagatose from 700 g/L of D-fructose. mdpi.com |
| L-arabinose isomerase | Bifidobacterium adolescentis | D-galactose | N/A (Naturally high specificity) | High specificity for D-galactose, 56.7% conversion efficiency. frontiersin.org |
Whole-Cell Biocatalysis for Integrated Production Systems
Whole-cell biocatalysis presents a promising and efficient approach for the production of this compound, offering several advantages over in vitro enzymatic methods. mdpi.com By utilizing intact microbial cells, this method allows for the co-expression of multiple enzymes in a single system, creating integrated production pathways and potentially regenerating necessary cofactors in situ. nih.gov This approach can simplify the production process and reduce costs associated with enzyme purification. mdpi.com
Engineered strains of Escherichia coli have been extensively used as whole-cell biocatalysts. For example, a recombinant E. coli expressing L-AI was used for the one-pot biosynthesis of D-tagatose from lactose. mdpi.com This system simultaneously hydrolyzed lactose and isomerized the resulting D-galactose. mdpi.com In another instance, E. coli was engineered to co-express xylose reductase from Meyerozyma guilliermondii and galactitol dehydrogenase from Rhizobium meliloti. nih.gov This dual-enzyme system converted D-galactose first to galactitol and then to D-tagatose, achieving a titer of 15.48 g/L. nih.gov
Corynebacterium glutamicum has also been developed as a whole-cell biocatalyst for the direct conversion of fructose (B13574) to tagatose by expressing tagatose 4-epimerase from Thermotoga neapolitana. elsevierpure.com Furthermore, researchers have constructed recombinant Bacillus subtilis strains for the whole-cell bioconversion of lactose to D-tagatose. By integrating the β-galactosidase gene and expressing an arabinose isomerase gene, a maximum yield of 96.8 g/L of D-tagatose was achieved from 500 g/L of lactose. nih.gov
Multi-enzyme catalytic systems have also been expressed in E. coli for the synthesis of D-tagatose from maltodextrin, resulting in a yield of 1.88 g/L and a conversion rate of 18.8%, which was higher than the in vitro equivalent. mdpi.com Under optimized conditions, these recombinant cells produced up to 3.2 g/L of D-tagatose from 20 g/L of maltodextrin. mdpi.com
The table below details various whole-cell biocatalysis systems for D-tagatose production:
| Microbial Host | Key Enzymes Expressed | Substrate | Product Titer/Yield |
| Escherichia coli | L-arabinose isomerase | Lactose | 23.5 g/L D-tagatose. mdpi.com |
| Escherichia coli | Xylose reductase, Galactitol dehydrogenase | D-galactose | 15.48 g/L D-tagatose. nih.gov |
| Corynebacterium glutamicum | Tagatose 4-epimerase | Fructose | N/A |
| Bacillus subtilis | β-galactosidase, Arabinose isomerase | Lactose | 96.8 g/L D-tagatose. nih.gov |
| Escherichia coli | Multi-enzyme system (5 enzymes) | Maltodextrin | 3.2 g/L D-tagatose. mdpi.com |
Substrate Utilization and Conversion Efficiency in Biosynthesis
The economic feasibility of this compound production is heavily influenced by the choice of substrate and the efficiency of its conversion. Research has focused on utilizing inexpensive and readily available substrates to make the biosynthesis process more cost-effective.
D-galactose is a common substrate for D-tagatose production, primarily through isomerization catalyzed by L-arabinose isomerase (L-AI). mdpi.com The conversion efficiency, however, is often limited by thermodynamic equilibrium. mdpi.com For example, L-AI from Lactobacillus parabuchneri expressed in E. coli produced 54 g/L of D-tagatose from 140 g/L of D-galactose, corresponding to a conversion efficiency of 39%. mdpi.com Using L-AI from Bifidobacterium adolescentis, a conversion efficiency of 56.7% was achieved from D-galactose. frontiersin.org
Lactose, a disaccharide found in dairy byproducts like whey, is an attractive and cheap raw material. frontiersin.orgnih.gov Whole-cell biocatalysis systems have been designed to first hydrolyze lactose into D-glucose and D-galactose, followed by the isomerization of D-galactose to D-tagatose. An engineered E. coli strain produced 68.35 g/L of D-tagatose through sequential feeding of cheese whey powder. nih.gov A recombinant Bacillus subtilis system achieved a 57.2% molar conversion from 500 g/L of lactose, yielding 96.8 g/L of D-tagatose. nih.gov
D-fructose is another substrate that has been investigated. A three-step enzymatic cascade reaction converted 1 M D-fructose into 0.8 M D-tagatose, achieving an 80% conversion rate. mdpi.comresearchgate.net In a whole-cell system using a multienzyme self-assembly system, the conversion rate of D-fructose to D-tagatose was increased to 75%. mdpi.com A fed-batch strategy with an optimized E. coli strain produced 68.1 g/L of D-tagatose from 100 g/L of D-fructose. mdpi.com
Maltodextrin, a polysaccharide derived from starch, has also been used as a substrate in multi-enzyme systems within whole cells, achieving conversion rates of up to 18.8%. mdpi.com
The following table summarizes the conversion efficiencies from various substrates:
| Substrate | Biocatalyst | Product Concentration | Conversion Efficiency/Rate |
| D-galactose | Recombinant E. coli with L-AI | 54 g/L | 39%. mdpi.com |
| D-galactose | L-AI from B. adolescentis | N/A | 56.7%. frontiersin.org |
| Lactose (from Cheese Whey Powder) | Engineered E. coli | 68.35 g/L | 52.24% (in terms of lactose). nih.gov |
| Lactose | Recombinant B. subtilis | 96.8 g/L | 57.2% (molar conversion). nih.gov |
| D-fructose | Three-enzyme cascade | 144 g/L (0.8 M) | 80%. researchgate.net |
| D-fructose | Engineered E. coli (fed-batch) | 68.1 g/L | 75%. mdpi.com |
| Maltodextrin | Recombinant E. coli (multi-enzyme) | 3.2 g/L | 18.8%. mdpi.com |
Biosynthesis and Metabolic Pathways Involving Alpha D Tagatopyranose
Enzymatic Synthesis of D-Tagatose
The primary route for the industrial production of D-tagatose, and by extension its alpha-pyranose anomer, is through the enzymatic isomerization of D-galactose. mdpi.com This bioconversion is a more environmentally friendly and specific alternative to chemical synthesis methods. mdpi.com
A key enzyme in this process is L-arabinose isomerase (LAI) . plos.org This enzyme naturally catalyzes the reversible isomerization of L-arabinose to L-ribulose. plos.org However, due to its broad substrate specificity, it can also effectively convert D-galactose to D-tagatose. mdpi.complos.org Various microbial sources of L-arabinose isomerase have been explored and characterized for their efficiency in this conversion. plos.org The enzymatic production of D-tagatose from D-galactose is a reversible reaction, and the final product, D-tagatose, will exist in an aqueous solution as an equilibrium mixture of its anomers, with alpha-D-tagatopyranose being the major component.
| Enzyme | Substrate | Product | Typical Microbial Source |
|---|---|---|---|
| L-arabinose isomerase (LAI) | D-galactose | D-tagatose (existing as an equilibrium of anomers including this compound) | Klebsiella pneumoniae, Thermoanaerobacter mathranii, Clostridium hylemonae mdpi.complos.orgnih.gov |
Hepatic Metabolism of D-Tagatose
Once ingested, a portion of D-tagatose is absorbed and undergoes metabolism primarily in the liver, in a manner analogous to D-fructose. The initial and rate-limiting step is the phosphorylation of D-tagatose.
This phosphorylation is catalyzed by the enzyme fructokinase (also known as ketohexokinase), which transfers a phosphate (B84403) group from ATP to the C-1 position of the sugar, forming D-tagatose-1-phosphate . The subsequent degradation of D-tagatose-1-phosphate is slower than that of its fructose (B13574) counterpart, which can lead to its temporary accumulation in the liver. While the anomeric specificity of fructokinase for D-tagatose has not been definitively established, it is plausible that the enzyme acts on the predominant this compound form present in the cellular environment.
D-tagatose-1-phosphate is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GA3P), which are intermediates of the glycolytic pathway and can be further metabolized for energy or used in other metabolic pathways.
Interactions with Key Metabolic Enzymes
The metabolic intermediates of this compound have significant interactions with enzymes that regulate glucose metabolism, leading to some of its notable physiological effects.
The interaction of this compound with metabolic enzymes is governed by the principles of substrate specificity, where the three-dimensional structure of the sugar dictates its ability to bind to the active site of an enzyme.
Fructokinase: As mentioned, fructokinase recognizes D-tagatose as a substrate. While detailed studies on the anomeric specificity for D-tagatose are limited, research on D-fructose and its analogs has shown that fructokinase has a preference for the β-D-fructofuranose anomer. tamu.edu This suggests that the enzyme's active site is tailored to a specific stereochemical configuration of the hydroxyl groups around the furanose or pyranose ring. Given that this compound is the C-4 epimer of D-fructose, its recognition by fructokinase is a key aspect of its metabolism.
L-arabinose Isomerase: The ability of L-arabinose isomerase to act on D-galactose is an example of relaxed substrate specificity. mdpi.com The enzyme's active site can accommodate both L-arabinose and D-galactose due to similarities in their molecular structures, leading to the production of D-tagatose. mdpi.com
The metabolism of this compound, particularly the formation of D-tagatose-1-phosphate, has a notable influence on the metabolic pathways of D-glucose and D-fructose.
Stimulation of Glucokinase: D-tagatose-1-phosphate has been shown to stimulate the activity of glucokinase in the liver. Glucokinase is a key enzyme in glucose metabolism, responsible for phosphorylating glucose to glucose-6-phosphate, the first step in both glycolysis and glycogenesis. The activation of glucokinase by D-tagatose-1-phosphate promotes the uptake and metabolism of glucose in the liver. This interaction is thought to be allosteric, where the binding of D-tagatose-1-phosphate to a site other than the active site of glucokinase induces a conformational change that increases the enzyme's affinity for glucose. While the direct interaction of this compound itself with glucokinase is not the primary mechanism, its metabolic product plays a crucial regulatory role. The stimulatory effect of D-glucose on D-fructose phosphorylation by glucokinase has been shown to have an anomeric preference for alpha-D-glucose. nih.gov
Inhibition of Glycogen (B147801) Phosphorylase: D-tagatose-1-phosphate also acts as an inhibitor of glycogen phosphorylase , the enzyme responsible for the breakdown of glycogen into glucose-1-phosphate. nih.gov By inhibiting this enzyme, the degradation of stored glycogen is reduced, which can contribute to lower blood glucose levels. This inhibition is also likely an allosteric interaction. nih.govbiorxiv.org
| Metabolic Enzyme | Effect of D-Tagatose Metabolism | Mechanism | Impact on Sugar Metabolism |
|---|---|---|---|
| Glucokinase | Stimulation | Allosteric activation by D-tagatose-1-phosphate | Increased hepatic glucose uptake and phosphorylation |
| Glycogen Phosphorylase | Inhibition | Allosteric inhibition by D-tagatose-1-phosphate | Decreased glycogenolysis (breakdown of glycogen) |
Derivatization Strategies for Research and Analytical Applications of Alpha D Tagatopyranose
Silylation for Chromatographic Analysis
Silylation is a widely used derivatization technique in gas chromatography (GC) for compounds that are non-volatile due to the presence of polar functional groups, such as the hydroxyl groups in carbohydrates. researchgate.net This process involves replacing the active hydrogen in the hydroxyl groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. The resulting trimethylsilyl ethers are more volatile, less polar, and more thermally stable, making them amenable to GC analysis. restek.com
The formation of trimethylsilyl (TMS) derivatives is a cornerstone for the analysis of sugars, including ketohexoses like tagatose, by Gas Chromatography-Mass Spectrometry (GC-MS). restek.com The derivatization process typically involves reacting the carbohydrate with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.gov
A challenge in the silylation of reducing sugars is the potential for the formation of multiple anomeric and isomeric forms in solution, which can lead to the appearance of several peaks for a single carbohydrate in the chromatogram. restek.comresearchgate.net For instance, a hexose (B10828440) can yield multiple TMS derivatives corresponding to its different tautomeric forms (e.g., alpha and beta pyranose and furanose rings). researchgate.net To simplify the resulting chromatogram, a two-step derivatization process involving oximation followed by silylation is often employed. The initial reaction with an oximating agent, such as hydroxylamine (B1172632) hydrochloride, converts the ketone group into an oxime. This step prevents ring formation and reduces the number of possible isomers, typically resulting in only two peaks corresponding to the E and Z isomers of the oxime. restek.comutm.mx
The mass spectra of TMS derivatives of carbohydrates provide valuable structural information. Fragmentation patterns are often characteristic of the original sugar, allowing for its identification. nih.gov For example, the pyrolysis of glucose in the presence of a silylating agent has been shown to produce identifiable silylated derivatives of its degradation products, such as 5-(hydroxymethyl)-2-furaldehyde. nih.gov While specific mass spectra for alpha-D-tagatopyranose TMS derivatives are not extensively detailed in publicly available literature, the general fragmentation patterns would be expected to involve cleavages of the carbon backbone and the silyl groups, providing a fingerprint for the molecule.
Table 1: General Steps for TMS Derivatization of this compound for GC-MS Analysis
| Step | Procedure | Purpose | Expected Outcome |
| 1. Oximation (optional but recommended) | Reaction with hydroxylamine hydrochloride in a solvent like pyridine (B92270). | To prevent the formation of multiple anomers by opening the ring structure. | Formation of tagatose-oxime (E and Z isomers). |
| 2. Silylation | Reaction with a silylating agent (e.g., BSTFA with TMCS) at elevated temperature. | To replace the active hydrogens of hydroxyl groups with TMS groups, increasing volatility. | Formation of per-O-trimethylsilyl-tagatose-oxime. |
| 3. GC-MS Analysis | Injection of the derivatized sample into the GC-MS system. | To separate the derivatives and obtain their mass spectra for identification and quantification. | A simplified chromatogram with two major peaks for the E and Z isomers, with characteristic mass spectra. |
Acetylation for Spectroscopic and Chromatographic Characterization
Acetylation is another common derivatization technique used to convert the polar hydroxyl groups of carbohydrates into less polar acetate (B1210297) esters. This is typically achieved by reacting the sugar with acetic anhydride, often in the presence of a catalyst such as pyridine or sodium acetate. nih.govthepharmstudent.com Per-O-acetylated sugars are more volatile and less prone to hydrogen bonding, making them suitable for analysis by gas chromatography. nih.gov Furthermore, the introduction of acetyl groups can lead to more resolved signals in Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in structural elucidation. nih.gov
The reaction conditions for acetylation can influence the anomeric configuration of the resulting product. For example, the use of certain catalysts can favor the formation of either the alpha or beta anomer. nih.gov The characterization of acetylated this compound would involve techniques such as ¹H and ¹³C NMR spectroscopy to confirm the number and location of the acetyl groups, as well as to determine the anomeric configuration based on the coupling constants of the anomeric proton. nih.gov Mass spectrometry would further confirm the molecular weight of the per-O-acetylated derivative. A patent has described a method for acetylation of polyhydroxy compounds using 1-methylimidazole (B24206) as a catalyst with acetic anhydride, which could be applicable to this compound for qualitative and quantitative analysis. google.com
Formation of Glycosylamine Derivatives for Structural and Reactivity Studies (e.g., Amadori Rearrangement Products)
The reaction of the ketone group of this compound with amines leads to the formation of glycosylamine derivatives. These reactions are of significant interest in food chemistry and biology, particularly in the context of the Maillard reaction. wikipedia.org The initial N-glycoside can undergo an Amadori rearrangement to form a more stable 1-amino-1-deoxy-ketose, known as an Amadori product. wikipedia.orgnih.gov
A study on the synthesis of N-(1-deoxy-α-d-tagatopyranos-1-yl)-N-methylaniline demonstrated the formation of a tagatosamine via the Amadori rearrangement starting from D-galactose and N-methylaniline. mdpi.com The resulting product, a derivative of tagatose, was found to exist in an equilibrium of several anomeric forms in aqueous solution, with the α-pyranose form being predominant. mdpi.com The structural and conformational properties of these derivatives can be extensively studied using NMR spectroscopy and X-ray crystallography. mdpi.comnih.govnih.gov
Table 2: Anomeric Equilibrium of N-(1-deoxy-d-tagatos-1-yl)-N-methylaniline in Aqueous Solution
| Tautomeric Form | Percentage in Equilibrium |
| α-pyranose | 62.8% |
| β-pyranose | 21.3% |
| β-furanose | 8.1% |
| acyclic keto | 6.2% |
| α-furanose | 1.5% |
Data sourced from a study on d-tagatose-N-methylaniline. mdpi.com
These studies on Amadori rearrangement products of tagatose are crucial for understanding the reactivity of the sugar and the formation of advanced glycation end-products (AGEs) in biological systems and food products. wikipedia.org
Phosphitylation for Nuclear Magnetic Resonance (NMR) Spectroscopy
Phosphitylation, the introduction of a phosphorus-containing group, is a derivatization strategy that can be employed to facilitate structural analysis by ³¹P NMR spectroscopy. This technique is particularly useful for studying the structure and conformation of phosphorylated carbohydrates. While direct studies on the phosphitylation of this compound are not widely reported, the principles can be inferred from studies on other carbohydrates. Heteronuclear multidimensional NMR techniques, including ¹H, ¹³C, and ³¹P experiments, are powerful tools for determining the sites of phosphorylation in complex carbohydrates. nih.gov
The chemical shifts in ³¹P NMR are sensitive to the chemical environment of the phosphorus nucleus, providing information about the nature of the phosphate (B84403) ester linkage. Phosphoramidites, which are trivalent phosphorus compounds, are commonly used as reagents for the synthesis of oligonucleotides and could potentially be adapted for the derivatization of carbohydrates for NMR studies. silantes.com Such derivatization would allow for detailed conformational analysis and the study of interactions with other molecules through the observation of phosphorus NMR signals.
Other Derivatization Approaches for Specific Research Objectives
Beyond the more common methods, other derivatization strategies can be applied to this compound to achieve specific research goals.
Benzoylation: Similar to acetylation, benzoylation involves the conversion of hydroxyl groups to benzoate (B1203000) esters. This can be useful for protecting hydroxyl groups during synthetic procedures and for facilitating purification by chromatography. For instance, the synthesis of α-d-tagatofuranosylceramide involved the use of a 1,3,4,6-tetra-O-benzoylated d-tagatofuranosyl donor. mdpi.com
Formation of Cyclic Boronates: Diols, such as those present in carbohydrates, can react with boronic acids to form cyclic boronate esters. These derivatives can be used to protect specific pairs of hydroxyl groups and are also useful for analysis by GC-MS due to their stability and characteristic mass spectral fragmentation patterns. tcichemicals.com
Methylation: Permethylation analysis is a classical technique in carbohydrate chemistry for determining the linkage positions in oligosaccharides and polysaccharides. It involves converting all free hydroxyl and N-acetyl groups into their corresponding methyl ethers and esters. While typically used for larger carbohydrate structures, the principles of methylation can be applied to monosaccharides for specific analytical purposes. sci-hub.se
These and other derivatization methods expand the toolkit available to researchers for the analysis, synthesis, and structural elucidation of this compound and its derivatives. researchgate.netnih.gov
Advanced Analytical Methodologies for Alpha D Tagatopyranose Research
Chromatographic Separations
Chromatography is a cornerstone technique for the analysis of carbohydrates. It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound like alpha-D-tagatopyranose, several chromatographic methods are employed, each with specific advantages for separation and quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are widely used for the analysis of D-tagatose. nih.govnih.gov These methods are preferred for their ability to analyze samples in their native, non-derivatized state. Separation is often achieved using columns with an aminopropyl silane (B1218182) stationary phase (a type of normal-phase or hydrophilic interaction liquid chromatography - HILIC column) and a mobile phase typically consisting of an acetonitrile (B52724) and water mixture. nih.govresearchgate.net
A significant challenge in the liquid chromatography of reducing sugars like tagatose is the phenomenon of mutarotation, where the sugar exists in equilibrium between its different anomeric forms (e.g., α- and β-pyranose and furanose forms). lcms.czresearchgate.net This can lead to peak broadening or the appearance of multiple peaks for a single compound, complicating quantification. To address this, analyses are often conducted at high pH and/or elevated temperatures, which accelerates the interconversion between anomers, causing them to elute as a single, sharp peak. lcms.cz Common detection methods include refractive index (RI) and evaporative light scattering detectors (ELSD), although mass spectrometry offers higher sensitivity. lcms.czresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | Asahipak NH2P-50 4E (4.6 mm × 250 mm) | nih.gov |
| Mobile Phase | 75% Acetonitrile / 25% Water (v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Temperature | 35 °C | nih.gov |
| Detector | Refractive Index (RI) | nih.gov |
Gas Chromatography (GC) for Anomer Separation and Quantification
Gas Chromatography (GC) is a high-resolution technique that provides excellent separation capabilities for volatile compounds. Since sugars like this compound are non-volatile, a chemical derivatization step is mandatory prior to analysis. researchgate.netchromforum.org The most common method is silylation, which converts the hydroxyl groups of the sugar into trimethylsilyl (B98337) (TMS) ethers, rendering the molecule volatile and thermally stable. mdpi.com
A key feature of GC analysis of derivatized sugars is its ability to separate the different anomeric forms. chromforum.org This results in a chromatogram where a single sugar standard produces two or more distinct peaks corresponding to its α- and β-anomers. chromforum.org For accurate quantification of the total amount of D-tagatose in a sample, the peak areas of all its corresponding anomeric peaks must be integrated and summed. chromforum.org Detection is commonly performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). mdpi.com
| Parameter | Description | Reference |
|---|---|---|
| Application | Quantification of lactose (B1674315), galactose, glucose, tagatose, and myo-inositol. | mdpi.com |
| Matrix | "Maturo" PDO Pecorino Sardo Cheese | mdpi.com |
| Derivatization | Conversion to trimethyl silyl (B83357) ethers. | mdpi.com |
| Result | Tagatose was quantified in all samples, with concentrations typically in the range of a few tens of mg kg⁻¹. | mdpi.com |
Ion Chromatography for Carbohydrate Analysis
Ion Chromatography (IC), particularly High-Performance Anion-Exchange Chromatography (HPAEC), is an exceptionally powerful technique for carbohydrate analysis. mdpi.comchromatographyonline.com This method does not require derivatization and leverages the weakly acidic nature of sugar hydroxyl groups. chromatographyonline.comd-nb.info In strongly alkaline mobile phases (high pH), these hydroxyl groups become partially deprotonated, forming anions that can be separated on a positively charged strong anion-exchange resin. chromatographyonline.comd-nb.info The separation is highly efficient, capable of resolving even subtle structural differences between saccharides due to variations in the pKa values of their hydroxyl groups. chromatographyonline.com
The most common detector paired with HPAEC for carbohydrate analysis is the Pulsed Amperometric Detector (PAD). mdpi.comd-nb.info PAD provides highly sensitive and specific detection of electrochemically active carbohydrates by measuring the current generated as they are oxidized on the surface of a gold working electrode. chromatographyonline.comd-nb.info This combination of HPAEC-PAD is a standard method for the sensitive determination of mono- and oligosaccharides in complex samples like foodstuffs. d-nb.info
| Advantage | Description | Reference |
|---|---|---|
| High Selectivity | Separates carbohydrates based on subtle differences in the pKa values of their hydroxyl groups in alkaline conditions. | chromatographyonline.com |
| High Sensitivity | Pulsed Amperometric Detection (PAD) is a highly sensitive technique for electroactive molecules like carbohydrates. | mdpi.comd-nb.info |
| No Derivatization | Analysis is performed on the native carbohydrate, simplifying sample preparation and avoiding potential errors from derivatization reactions. | chromatographyonline.comd-nb.info |
| Broad Applicability | Effectively separates and quantifies a wide range of mono-, di-, and oligosaccharides in diverse matrices. | mdpi.comd-nb.info |
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for molecular identification and structural elucidation due to its high sensitivity and specificity. When coupled with chromatographic separation, it provides comprehensive qualitative and quantitative data.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Component Identification and Quantification
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) combines the powerful separation capabilities of LC with the sensitive and selective detection of MS. nsf.gov This technique is highly effective for identifying and quantifying carbohydrates like this compound. nsf.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation mode of choice. nsf.gov
For detection, MS provides unambiguous identification based on the precise mass-to-charge ratio of the target molecule. lcms.cz Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). shimadzu.com To enhance ionization efficiency and stability, a post-column solvent addition strategy may be used, where a solvent mixture (e.g., methanol-chloroform) is introduced after the analytical column to promote the formation of specific adduct ions, such as chloride adducts ([M+Cl]⁻). shimadzu.com LC-MS methods can achieve very low limits of detection (LOD) and quantification (LOQ), often orders of magnitude better than LC methods with RI or ELSD detectors. nsf.gov
| Method | Limit of Detection (LOD) (μM) | Reference |
|---|---|---|
| LC-MS | 0.090 - 0.73 | nsf.gov |
| GC-MS | 0.95 | nsf.gov |
| LC-ELSD | 3.4 - 340 | nsf.gov |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) in Structural Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a "soft" ionization technique that is particularly well-suited for the analysis of large, thermally labile biomolecules, including carbohydrates and oligosaccharides. youtube.comyoutube.com In this method, the analyte is co-crystallized with a large excess of a matrix compound (a small organic molecule that strongly absorbs UV light, such as α-cyano-4-hydroxycinnamic acid). youtube.comyoutube.com A pulsed laser irradiates the sample spot, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. youtube.com
The ionized molecules are then accelerated into a time-of-flight (TOF) mass analyzer, where they are separated based on their m/z ratio. youtube.com Smaller ions travel faster and reach the detector first, allowing for the determination of the molecular weights of the components in the sample. youtube.com MALDI-TOF-MS is highly effective for determining the molecular weight distribution of oligosaccharides and for monitoring enzymatic reactions involving carbohydrates. nih.govresearchgate.net For more detailed structural analysis, tandem mass spectrometry (MALDI-TOF/TOF) can be employed. This involves selecting a specific parent ion, inducing fragmentation through collision-induced dissociation (CID), and analyzing the resulting fragment ions to deduce the sequence and branching patterns of the carbohydrate. nih.govresearchgate.net
| Matrix Abbreviation | Full Chemical Name | Typical Use |
|---|---|---|
| DHB | 2,5-Dihydroxybenzoic acid | Neutral and acidic carbohydrates |
| CHCA | α-Cyano-4-hydroxycinnamic acid | Glycopeptides, peptides |
| SA | Sinapinic acid (3,5-Dimethoxy-4-hydroxycinnamic acid) | Glycoproteins, larger molecules |
| THAP | 2',4',6'-Trihydroxyacetophenone | Neutral oligosaccharides |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative and Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of this compound, providing unparalleled insights into its structure and behavior in solution. This non-destructive technique allows for both the detailed structural elucidation of the molecule and the quantitative analysis of its various forms in equilibrium.
In aqueous solution, D-tagatose exists as a mixture of different isomers, or tautomers: two pyranose forms (alpha and beta) and two furanose forms (alpha and beta), which are in equilibrium with the open-chain keto form. rug.nlresearchgate.net NMR spectroscopy is uniquely suited to study this equilibrium. Through the analysis of ¹H and ¹³C NMR spectra, researchers can identify the signals corresponding to each specific tautomer. jst.go.jp The major form present in an aqueous solution of D-tagatose is α-D-tagatopyranose, which accounts for approximately 71% of the mixture. rug.nl The β-pyranose form is the second most abundant at around 18%, with the furanose forms present in smaller quantities. rug.nl The relative integrals of the NMR signals for each anomer allow for the precise quantification of their distribution at equilibrium, as detailed in the table below.
Table 1: Tautomeric Distribution of D-Tagatose in D₂O at Equilibrium
| Tautomer | Percentage (%) |
|---|---|
| This compound | 71 |
| beta-D-tagatopyranose | 18 |
| alpha-D-tagatofuranose | - |
| beta-D-tagatofuranose | - |
Note: The combined percentage of furanose forms is approximately 11%. Specific percentages for alpha and beta furanoses are minor.
Beyond quantification, NMR provides detailed structural information. For this compound, 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) enable the complete assignment of all proton (¹H) and carbon (¹³C) signals. researchgate.net The chemical shifts (δ) and spin-spin coupling constants (J-values) extracted from these spectra are highly sensitive to the molecule's three-dimensional structure. jst.go.jp For instance, the coupling constants between adjacent protons on the pyranose ring are directly related to the dihedral angles between them, allowing for the determination of the ring's preferred conformation. Studies have shown that the α-d-pyranose ring of tagatose derivatives predominantly exists in a ⁵C₂ chair conformation. nih.gov This detailed structural analysis is critical for understanding the chemical properties and biological interactions of this compound. Advanced solid-state NMR techniques can also be employed to study the precise structure and hydrogen bonding networks of this compound in its crystalline form. nih.gov
Development of Novel Detection and Quantification Assays for Research Samples
The growing interest in D-tagatose for various applications has spurred the development of novel and improved analytical methods for its detection and quantification in research samples. While traditional methods like High-Performance Liquid Chromatography (HPLC) are widely used, recent research has focused on creating faster, more sensitive, and more specific assays. researchgate.netmdpi.com
Amperometric Biosensors
A significant innovation is the development of reagentless amperometric biosensors for D-tagatose monitoring. nih.govmdpi.com These biosensors typically utilize an enzyme, D-fructose dehydrogenase (FDH), that can catalyze the direct oxidation of D-tagatose. mdpi.comresearchgate.net In these novel systems, the FDH enzyme is immobilized onto nanomaterial-modified electrodes, such as those made with thermally reduced graphene oxide (TRGO) or coated gold nanoparticles (AuNPs). nih.govmdpi.comresearchgate.net The immobilization changes the enzyme's conformation, enabling it to directly oxidize D-tagatose and generate an electrical current proportional to its concentration. researchgate.netmdpi.com
These biosensors offer high sensitivity and, crucially, high selectivity. For instance, the TRGO-based biosensor shows no cross-reactivity with D-galactose, the substrate from which D-tagatose is often enzymatically produced. nih.govmdpi.com This makes them highly suitable for real-time monitoring of bioconversion processes in research bioreactors. mdpi.comresearchgate.net
Table 2: Performance of Novel FDH-Based Amperometric Biosensors for D-Tagatose
| Electrode Material | Sensitivity (µA mM⁻¹cm⁻²) | Linear Range (mM) | Key Features |
|---|---|---|---|
| Thermally Reduced Graphene Oxide (TRGO/FDH) | 0.03 ± 0.002 | Up to 40 | High sensitivity; No interference from D-galactose; Good operational stability. nih.govmdpi.com |
| AuNPs with 4-mercaptobenzoic acid (AuNP/4-MBA/FDH) | Lower than TRGO/FDH | Not specified | Demonstrates feasibility of AuNP-based immobilization. nih.gov |
Advanced Separation Techniques
Capillary Electrophoresis (CE) has emerged as a novel, robust, and rapid analytical technique for the quantification of D-tagatose. researchgate.netnih.gov A new CE method has been developed that provides excellent separation of D-tagatose from other process-related sugars like lactose, D-glucose, D-galactose, and D-talose. researchgate.netnih.gov This "green" analytical technique offers superior sensitivity and resolution compared to some existing HPLC methods and can achieve separation in less than 4 minutes for high-throughput applications. researchgate.netnih.gov The method has been successfully validated and applied to monitor the enzymatic conversion of galactose to D-tagatose and to quantify D-tagatose in various samples. researchgate.net
Furthermore, established techniques like HPLC continue to evolve for the analysis of rare sugars. Novel developments include the use of hydrophilic interaction liquid chromatography (HILIC) columns and advanced detectors like the Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which enhance the sensitivity and resolution of sugar analysis. researchgate.netjst.go.jpjst.go.jp
Computational Studies and Molecular Modeling of Alpha D Tagatopyranose
Quantum Mechanical and Molecular Mechanics Calculations
Quantum mechanical (QM) and molecular mechanics (MM) calculations are fundamental to understanding the intrinsic properties of alpha-D-tagatopyranose. QM methods, based on the principles of quantum physics, offer high accuracy for electronic structure and energy calculations. MM methods, which use classical physics approximations (force fields), are computationally less expensive and allow for the study of larger systems and longer timescales.
The six-membered pyranose ring of this compound is not planar and, similar to cyclohexane, can adopt several conformations, with the most common being the chair, boat, and skew-boat forms. uomustansiriyah.edu.iqcanada.ca Of these, the chair conformations are generally the most stable. pearson.com For D-tagatose, the alpha-anomer in the pyranose form (this compound) is the major form present in aqueous solution (approximately 71%) and is the exclusive form that crystallizes. nih.gov
X-ray crystallography studies have confirmed that in the solid state, this compound adopts a chair conformation (typically the ⁴C₁ chair for D-sugars). nih.gov In this experimentally observed conformation, the molecule arranges its substituents to maximize stability. The structure features three equatorial groups and two axial groups, with the anomeric hydroxyl group (-OH at C2) in an axial position. nih.gov This arrangement is considered the most thermodynamically stable for the pyranose anomer. nih.gov
Computational methods are used to quantify the energy differences between various possible conformations. Density Functional Theory (DFT) is a common QM method used for these calculations. For instance, studies on similar hexopyranoses have calculated the energy barriers for the interconversion between different chair and boat conformations. nih.gov These calculations confirm that the chair conformation is the global energy minimum, with boat and skew-boat conformations representing higher energy transition states or local minima. canada.canih.gov
| Conformer | General Relative Energy (kcal/mol) | Stability |
| Chair | 0 | Most Stable |
| Skew-Boat | ~5-6 | Intermediate |
| Boat | ~6-7 | Less Stable |
| Half-Chair | ~10-12 | Transition State |
Note: Relative energy values are generalized from studies on similar pyranose rings and represent typical energy differences from the most stable chair conformation.
The preference for the axial orientation of the anomeric hydroxyl group in this compound is a classic example of the anomeric effect. nih.govwikipedia.org This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in a ketohexose like tagatose) to occupy the axial position, despite the expected steric hindrance. wikipedia.orgscripps.edu The anomeric effect is a key factor governing the stability and reactivity of carbohydrates. rsc.org
Two main theories explain the anomeric effect:
Hyperconjugation: This widely accepted model proposes a stabilizing interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ) orbital of the C2-O2 bond. This interaction is maximal when the lone pair orbital and the σ orbital are anti-periplanar, a geometry achieved when the hydroxyl group is in the axial position. rsc.org
Dipole Minimization: This explanation suggests that the axial conformation is favored because it minimizes the electrostatic repulsion between the dipoles of the ring oxygen and the anomeric substituent. wikipedia.org
Computational analyses, particularly Natural Bond Orbital (NBO) analysis, are employed to dissect these electronic effects and quantify the energy contribution of hyperconjugation, which is estimated to be around 4-8 kJ/mol (approximately 1-2 kcal/mol) for sugars. wikipedia.org
Rotational Surfaces refer to the potential energy landscape as a function of torsion angles. For this compound, a key rotational surface is that of the exocyclic hydroxymethyl group (-CH₂OH) at the C5 position. Rotation around the C5-C6 bond leads to three main staggered conformers, or rotamers, designated based on the dihedral angle of O5-C5-C6-O6:
gauche-gauche (gg)
gauche-trans (gt)
trans-gauche (tg)
Quantum mechanical calculations are used to determine the relative energies of these rotamers and the energy barriers to their interconversion. nih.gov The stability of each rotamer is influenced by intramolecular hydrogen bonding and steric interactions with other ring substituents.
Molecular Dynamics Simulations in Aqueous Solution
While QM/MM calculations provide insight into static structures and energies, molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound in a biologically relevant environment, such as an aqueous solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings over time.
A typical MD simulation of this compound would involve:
Force Field: A specialized carbohydrate force field, such as GLYCAM, is used to define the potential energy of the system.
Solvation: The tagatose molecule is placed in a periodic box filled with explicit water molecules (e.g., TIP3P water model).
Simulation: After an initial energy minimization and equilibration period, the simulation is run for a duration of nanoseconds to microseconds.
MD simulations provide valuable information on the flexibility of the pyranose ring, the rotational dynamics of the hydroxymethyl group, and the intricate network of hydrogen bonds formed between the sugar and surrounding water molecules. nih.gov These simulations can reveal the lifetime of specific intramolecular and solute-solvent hydrogen bonds, which are crucial for understanding the molecule's solubility and interactions with proteins.
| Simulation Parameter | Typical Value/Model | Purpose |
| Force Field | GLYCAM, CHARMM, AMBER | Describes the potential energy and forces for all atoms in the sugar. |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |
| System Size | ~2000-5000 water molecules | Ensures the solute does not interact with its periodic images. |
| Temperature | 298 K (25 °C) | Simulates physiological or standard conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100s of nanoseconds to microseconds | Allows for sampling of conformational space and dynamic events. |
Docking Studies of Enzyme-Substrate Interactions
D-tagatose is produced biologically from D-galactose by the enzyme L-arabinose isomerase (L-AI). plos.orgnih.gov Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when bound to the active site of another (the receptor, e.g., L-AI).
Docking algorithms sample a large number of possible conformations and orientations of the ligand within the enzyme's active site, calculating a "docking score" for each pose. This score is an estimate of the binding free energy, with lower (more negative) values indicating stronger binding affinity.
Docking studies on L-AI with its substrate D-galactose (an isomer of D-tagatose) have identified key amino acid residues that form crucial interactions, primarily hydrogen bonds, to stabilize the substrate in the active site. nih.govfrontiersin.org These interactions position the sugar correctly for catalysis. Site-directed mutagenesis studies, guided by computational models, have confirmed the importance of these residues. For example, modifying residues near the substrate-binding pocket of L-AI from Lactobacillus plantarum has been shown to improve its catalytic efficiency towards D-galactose. nih.gov
| Enzyme | Key Residues in Active Site | Type of Interaction with Substrate |
| L-Arabinose Isomerase | Glutamate (B1630785) (Glu), Histidine (His), Aspartate (Asp) | Hydrogen Bonding, Metal Coordination |
| (Lactobacillus plantarum) | Phenylalanine (F118, F279) | Hydrophobic Interactions, Substrate Positioning |
| (Bifidobacterium adolescentis) | Multiple residues | Forms extensive hydrogen bond network with D-galactose |
Note: The key residues are based on studies of L-arabinose isomerases and their interactions with D-galactose, the direct precursor to D-tagatose. nih.govnih.gov
Beyond predicting binding poses, computational methods, especially hybrid QM/MM approaches, are used to model the entire catalytic reaction mechanism. In a QM/MM simulation, the reactive center (the substrate and key catalytic residues) is treated with high-accuracy QM methods, while the rest of the enzyme and solvent are treated with more efficient MM methods.
For L-arabinose isomerase, the proposed catalytic mechanism involves a proton transfer leading to a high-energy cis-enediol intermediate. mdpi.com Computational modeling can elucidate this pathway by:
Identifying the specific residues that act as the catalytic acid and base (e.g., glutamate or aspartate).
Calculating the energy profile of the reaction, including the activation energies of transition states.
Characterizing the structure of transient intermediates.
These models help explain how the enzyme environment stabilizes the transition state, accelerating the isomerization of D-galactose to D-tagatose by several orders of magnitude compared to the uncatalyzed reaction. mdpi.com
Industrial Microbiology and Bioprocess Engineering Research for Alpha D Tagatopyranose Production
Microbial Strain Development and Genetic Engineering for Enhanced Yields
A primary focus of research is the development of robust microbial strains capable of high-yield D-tagatose production. Genetic engineering plays a pivotal role in this area, with efforts centered on heterologous expression of key enzymes and the modification of metabolic pathways.
Escherichia coli as a Workhorse: E. coli is a commonly used host for recombinant protein production due to its well-characterized genetics and rapid growth. nih.gov Researchers have successfully expressed L-arabinose isomerase (L-AI), a key enzyme that converts D-galactose to D-tagatose, from various microbial sources in E. coli. mdpi.com For instance, L-AI from Lactobacillus plantarum CY6 has been expressed in E. coli for D-tagatose production. mdpi.com Beyond single-enzyme expression, metabolic engineering strategies in E. coli have been employed to create whole-cell biocatalysts. This includes constructing multi-enzyme cascade reactions to produce D-tagatose from alternative substrates like maltodextrin (B1146171). mdpi.comnih.gov To further enhance production, competing metabolic pathways, such as the pentose phosphate (B84403) pathway and glycolysis, have been deleted to channel metabolic flux towards D-tagatose synthesis. nih.gov One study demonstrated that by expressing native E. coli genes involved in a phosphorylation-epimerization-dephosphorylation pathway and removing competing pathways, engineered strains could convert 45 g/L of D-glucose to 7.3 g/L of D-tagatose. nih.govacs.org
Food-Grade Hosts: To address safety concerns associated with endotoxins from E. coli, research has also focused on Generally Recognized as Safe (GRAS) organisms like Bacillus subtilis and various yeast species. nih.govnih.gov A recombinant B. subtilis strain was engineered to co-express β-galactosidase and L-arabinose isomerase, enabling the direct conversion of lactose (B1674315) to D-tagatose. nih.gov This system achieved a final yield of 96.8 g/L of D-tagatose from 500 g/L of lactose. nih.gov Similarly, engineered yeast strains have been developed to produce D-tagatose from lactose, where D-glucose derived from lactose hydrolysis is used for cell growth, while D-galactose is converted to D-tagatose. mdpi.comresearchgate.net
Enzyme Engineering: In addition to host strain modification, the catalytic enzymes themselves are targets for improvement. Protein engineering techniques are used to enhance the thermal stability, catalytic efficiency, and substrate specificity of enzymes like L-AI. mdpi.com For example, a D-tagaturate 3-epimerase from Thermotoga petrophila was genetically modified to enhance its 4-epimerase activity towards D-fructose, resulting in the production of 213 g/L of D-tagatose from 700 g/L of D-fructose. mdpi.com
| Microorganism | Genetic Modification | Substrate | D-Tagatose Yield |
|---|---|---|---|
| Escherichia coli | Expression of L-AI from Lactobacillus plantarum CY6 | D-lactose | 0.7 mol/mol D-lactose |
| Escherichia coli | Expression of modified D-tagaturate 3-epimerase | D-fructose | 213 g/L |
| Escherichia coli | Deletion of bypass pathways (pfka, zwf) | Maltodextrin | 3.383 g/L |
| Bacillus subtilis | Co-expression of β-galactosidase and L-arabinose isomerase | Lactose | 96.8 g/L |
| Engineered Yeast | Expression of xylose reductase and galactitol dehydrogenase | Lactose | 37.7 g/L |
Bioreactor Design and Optimization of Process Parameters (e.g., Temperature, pH, Agitation)
Temperature: Temperature is a critical parameter, with most L-arabinose isomerases exhibiting optimal activity at elevated temperatures. patsnap.com For industrial production, the temperature is typically maintained between 60–70 °C. mdpi.com This not only enhances the reaction rate but also shifts the reaction equilibrium towards D-tagatose formation. mdpi.com However, temperatures exceeding 80 °C can lead to undesirable browning reactions and byproduct formation. mdpi.com
pH: The optimal pH for L-AI activity is generally in the neutral to alkaline range. mdpi.comresearchgate.net For example, L-AI from Thermotoga maritima has maximum activity at pH 7.5. mdpi.com Maintaining a stable pH is crucial, as deviations can significantly reduce enzyme activity. patsnap.com In industrial settings, a slightly acidic pH of 5.0-6.0 is often preferred to minimize side reactions. mdpi.com
Metal Ions: The activity of many L-arabinose isomerases is dependent on the presence of divalent metal ions. Manganese (Mn²⁺) has been shown to significantly enhance the biotransformation rate of D-galactose to D-tagatose. mdpi.comresearchgate.net For instance, the addition of 5 mM Mn²⁺ increased the biotransformation rate by 90% for L-AI from a thermophilic bacterium. mdpi.com
Agitation: Proper agitation is necessary to ensure homogeneity within the bioreactor, facilitating uniform distribution of substrate, cells or enzymes, and maintaining consistent temperature and pH. patsnap.com
Bioreactor Configuration: Packed-bed bioreactors are often employed for continuous production processes, particularly when using immobilized enzymes or cells. mdpi.comresearchgate.net In one study, a packed-bed bioreactor with immobilized L-arabinose isomerase produced approximately 145 g/L of D-tagatose with a productivity of 54 g/L·h. researchgate.net
| Parameter | Optimal Range/Condition | Rationale/Effect |
|---|---|---|
| Temperature | 60-70 °C | Maximizes enzyme activity and shifts equilibrium towards D-tagatose. mdpi.commdpi.com |
| pH | Neutral to alkaline (enzyme optimum); 5.0-6.0 (industrial preference) | Maximizes enzyme activity; acidic conditions reduce side reactions. mdpi.commdpi.com |
| Metal Ions | Presence of Mn²⁺ (e.g., 5 mM) | Enhances enzyme activity and stability. mdpi.com |
| Bioreactor Type | Packed-bed bioreactor | Suitable for continuous production with immobilized biocatalysts. mdpi.comresearchgate.net |
Enzyme Immobilization Techniques for Scalable and Continuous Production
Immobilization of enzymes or whole cells is a key strategy for developing scalable and continuous D-tagatose production processes. This technique offers several advantages, including enhanced enzyme stability, reusability of the biocatalyst, and simplified downstream processing.
Immobilization Matrices: Alginate is a widely used matrix for entrapping both enzymes and whole cells. mdpi.comresearchgate.net Immobilization in alginate beads has been shown to improve the thermal and operational stability of L-AI. mdpi.commdpi.com For example, L-AI immobilized on alginate carriers produced 58 g/L of D-tagatose, compared to 37 g/L produced by the free enzyme under the same conditions. mdpi.com
Continuous Production: Immobilized systems are well-suited for continuous production in packed-bed bioreactors. mdpi.com A continuous process using L-AI immobilized in alginate beads achieved a D-tagatose productivity of 9.6 g/(L·h) with a conversion rate of 46% from a 500 g/L D-galactose solution. mdpi.com This demonstrates the potential for high-efficiency, long-term production using immobilized biocatalysts.
Research into Downstream Processing and Purification Methodologies
Downstream processing, which involves the recovery and purification of the final product from the fermentation broth, is a critical and often costly stage of bioproduction. mt.comcelignis.com The primary goal is to isolate D-tagatose with high purity while maximizing yield. mt.com
The typical stages of downstream processing include:
Solid-Liquid Separation: The first step is to separate the microbial cells or immobilized biocatalyst from the liquid broth, often achieved through centrifugation or filtration. deshbandhucollege.ac.in
Concentration: The clarified broth, which contains a relatively dilute concentration of D-tagatose, is then concentrated to reduce the volume for subsequent purification steps. Evaporation is a common method used for this purpose. uomustansiriyah.edu.iq
Purification: This stage aims to remove residual substrates, byproducts, and other impurities. mt.com Ion exchange chromatography is a key technique used to separate D-tagatose from other sugars and salts. nih.gov In the chemical production route, after isomerization, D-tagatose is liberated from a calcium complex, and the resulting solution is purified using ion exchange chromatography. nih.gov
Formulation: The final step involves concentrating the purified D-tagatose solution and recovering the pure product, typically through crystallization. deshbandhucollege.ac.innih.gov
Research in this area focuses on developing more efficient and cost-effective purification strategies. For instance, an extraction-assisted isomerization process has been proposed to simultaneously improve the yield and purity of D-tagatose, potentially simplifying the downstream processing workflow. nih.gov
Economic Feasibility Studies for Research-Scale Production
To address this, research has focused on utilizing cheaper and more abundant feedstocks:
Lactose and Whey: Lactose, a major component of whey, a byproduct of the dairy industry, is an attractive alternative substrate. mdpi.comnih.gov Processes have been developed that use β-galactosidase to hydrolyze lactose into D-glucose and D-galactose, with the latter then being converted to D-tagatose. mdpi.comnih.gov This approach significantly reduces the raw material cost. mdpi.com
Starch and Maltodextrin: Starch-based materials are also being explored as low-cost feedstocks. mdpi.com Multi-enzyme systems have been designed to convert maltodextrin into D-tagatose, although the conversion efficiencies may be lower than those from D-galactose. mdpi.comnih.gov
Glucose: The development of pathways to produce D-tagatose directly from glucose, the most abundant and inexpensive monosaccharide, represents a major step towards economic feasibility. nih.govharvard.edu
While specific, detailed economic feasibility studies for research-scale production are not extensively published, the overarching strategy is clear: reducing substrate costs through the use of inexpensive raw materials and improving process efficiency through strain development, process optimization, and biocatalyst immobilization are the key drivers for making the biotechnological production of D-tagatose economically competitive. The high cost of downstream processing, which can account for a large portion of total production costs, also underscores the importance of research into more efficient purification methods. celignis.com
Chemical and Biochemical Transformations of Alpha D Tagatopyranose
Reactions with Amino Compounds in Model Systems (e.g., Maillard Reaction Intermediates relevant to structural formation)
The Maillard reaction is a non-enzymatic browning process that occurs when reducing sugars react with amino compounds, such as amino acids, peptides, and proteins. sandiego.edukosfaj.org This complex cascade of reactions is responsible for the development of color and flavor in many thermally processed foods. kosfaj.org As a reducing ketohexose, D-tagatose can participate in the Maillard reaction. The initial step involves the condensation of the carbonyl group of the sugar with the amino group of an amino acid, forming a Schiff base, which then cyclizes to an N-substituted glycosylamine. sandiego.edu This is followed by an Amadori rearrangement to form a ketosamine, a key intermediate in the reaction pathway.
The subsequent stages of the Maillard reaction involve the degradation of these intermediates through various pathways, including enolization and dehydration, leading to the formation of a wide array of compounds. kosfaj.orgresearchgate.net The specific amino acid involved significantly influences the resulting reaction products and sensory characteristics. nih.gov For instance, sulfur-containing amino acids like cysteine and methionine are known to produce meaty aromas, while others like glycine (B1666218) and lysine (B10760008) can result in caramel-like odors. kosfaj.org
The reaction pathways can be broadly categorized into three main stages, starting with the initial condensation and rearrangement, followed by intermediate reactions including sugar fragmentation and amino acid degradation (Strecker degradation), and culminating in the final stage where aldol (B89426) condensation and polymerization form brown nitrogenous polymers and copolymers known as melanoidins. sandiego.edu
| Stage | Key Reactions | Primary Products |
|---|---|---|
| Initial | Condensation of reducing sugar and amino compound; Amadori rearrangement | Schiff base, N-substituted glycosylamine, Amadori products (ketosamines) |
| Intermediate | Sugar dehydration and fragmentation; Strecker degradation of amino acids | Dicarbonyl compounds, Strecker aldehydes, aminoketones |
| Final | Aldol condensation; Aldehyde-amine polymerization; Formation of heterocyclic compounds | Melanoidins (brown polymers), various flavor compounds (e.g., pyrazines) |
Exploration of Alpha-D-Tagatopyranose as a Chiral Building Block in Organic Synthesis
The synthesis of chiral compounds is a significant focus in chemistry, particularly for the pharmaceutical industry, as the biological activity of many drugs is dependent on their stereochemistry. nih.govnih.gov Chiral building blocks, or synthons, are enantiomerically pure molecules that can be incorporated into a larger molecule during synthesis, allowing for the stereoselective construction of complex targets. sigmaaldrich.com Carbohydrates represent a readily available and inexpensive source of chiral molecules.
The potential of D-tagatose as a chiral building block in organic synthesis has been recognized. researchgate.net Its multiple stereocenters and functional groups make it a versatile starting material for the synthesis of other complex chiral molecules. For example, derivatives of D-tagatose can be used to create novel chiral amino acids and amino alcohols, which are important components in many pharmaceutical compounds. nih.gov The synthesis of natural D-tagatose has been achieved from the more common and inexpensive D-fructose through a key epimerization step at the C-4 position. nih.gov
The general approach to using carbohydrates as chiral building blocks involves protecting and modifying the hydroxyl groups to control their reactivity and then using the chiral scaffold to direct the formation of new stereocenters.
| Chiral Building Block Type | Synthesis Approach | Potential Applications |
|---|---|---|
| Chiral Alcohols | Asymmetric catalytic hydrogenation of carbonyl compounds. | Intermediates for pharmaceuticals and fine chemicals. |
| Chiral Amino Alcohols | Reduction of amino acid esters or azide (B81097) reduction of ethylene (B1197577) oxide compounds. | Chiral ligands and key components in drug synthesis. |
| Chiral Amides | Reaction of a chiral source (e.g., (S)-(+)-1-cyclohexylethylamine) with an acyl chloride. | Monomers for chiral polymers. |
Enzymatic Synthesis of Novel Functional Carbohydrates from this compound
Enzymatic synthesis offers several advantages over chemical methods for carbohydrate synthesis, including high regio- and stereospecificity under mild reaction conditions. ihmc.us Glycosyltransferases and glycosidases are the two main types of enzymes used for creating complex oligosaccharides. ihmc.us
Oligosaccharide Synthesis (e.g., Fructosylated Carbohydrates from Sucrose (B13894) and D-Tagatose)
The enzymatic production of novel oligosaccharides using D-tagatose as a substrate has been successfully demonstrated. Specifically, the enzyme levansucrase from Bacillus subtilis has been used to catalyze the transfructosylation of D-tagatose. researchgate.net In this reaction, the fructosyl unit from sucrose is transferred to D-tagatose, resulting in the synthesis of new fructosylated carbohydrates. researchgate.netresearchgate.net
The primary products of this reaction are tagatose-based oligosaccharides, with β-D-Fru-(2→1)-D-Tag being a representative structure. researchgate.net The yield of these novel oligosaccharides is influenced by the initial concentration ratio of sucrose to D-tagatose. researchgate.net In vitro studies have shown that these tagatose-based oligosaccharides are resistant to digestion and exhibit prebiotic properties. researchgate.net
Furthermore, a multi-enzyme cascade has been developed for the efficient synthesis of D-tagatose itself from sucrose. mdpi.com This pathway involves five enzymes: sucrose phosphorylase, fructokinase, D-fructose 6-phosphate 4-epimerase, D-tagatose 6-phosphate phosphatase, and polyphosphate kinase, achieving a high conversion rate. mdpi.com
| Enzyme | Substrates | Major Products | Significance |
|---|---|---|---|
| Levansucrase (SacB) | Sucrose and D-Tagatose | β-D-Fru-(2→1)-D-Tag; β-D-Fru-(2→6)-β-D-Fru-(2→1)-D-Tag | Synthesis of novel, non-digestible, prebiotic oligosaccharides. researchgate.net |
| β-fructofuranosidase (Ffase) | Sucrose and Glycerol | 1-O and 2-O-β-d-fructofuranosylglycerol | Production of novel fructosylated compounds in green solvents. nih.gov |
Glycosylation Reactions and Derivatization into Complex Glycoconjugates
Glycosylation is a critical reaction for creating complex glycoconjugates, which play vital roles in biological processes. uni-duesseldorf.de The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. nih.gov
The α-selective glycosidation of D-tagatofuranose, an isomer of tagatopyranose, has been achieved using a 3,4-O-isopropylidene-protected D-tagatofuranose as a glycosyl donor. researchgate.net This method allows for the successful glycosidation with a variety of acceptors, including primary and secondary alcohols, as well as other carbohydrates, with high α-selectivity. mdpi.com This approach has been successfully applied to the synthesis of α-D-tagatofuranosylceramide. mdpi.com
Enzymatic methods, utilizing enzymes like sialyltransferases, offer a powerful tool for the stereoselective synthesis of complex glycoconjugates under mild conditions. uni-duesseldorf.de These enzymes catalyze the transfer of a monosaccharide from a donor substrate to an acceptor, allowing for the precise construction of desired glycan structures. ihmc.us
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Enzyme | Product |
|---|---|---|---|
| 3,4-O-isopropylidene-protected d-tagatofuranose | Various alcohols, carbohydrates, ceramide | TMSOTf (Trimethylsilyl trifluoromethanesulfonate) | α-glycosides, α-d-tagatofuranosylceramide mdpi.com |
| CMP-sialic acid | Galactoside (e.g., lactose) | Sialyltransferase (e.g., PmST1) | α-sialosides uni-duesseldorf.de |
Future Research Perspectives on Alpha D Tagatopyranose
Development of Next-Generation Biocatalysts and Engineered Strains
The efficient and sustainable production of alpha-D-tagatopyranose heavily relies on the availability of robust and highly specific biocatalysts. Future research will be directed towards the discovery, engineering, and optimization of enzymes and microbial strains for enhanced tagatose production.
A primary avenue of research will involve protein engineering of known enzymes, such as L-arabinose isomerases and D-tagatose 3-epimerases, to improve their catalytic efficiency, thermostability, and substrate specificity for the conversion of readily available substrates like galactose into D-tagatose. Techniques like directed evolution and site-directed mutagenesis will be instrumental in tailoring these enzymes for industrial-scale production.
Furthermore, the development of engineered microbial strains as whole-cell biocatalysts presents a promising approach. researchgate.net Organisms such as Escherichia coli, Bacillus subtilis, and the yeast Yarrowia lipolytica are potential chassis for metabolic engineering. researchgate.netresearchgate.net Future work will focus on introducing and optimizing heterologous pathways for D-tagatose synthesis, while simultaneously knocking out competing metabolic pathways to increase product yield and titer. Synthetic biology tools, including CRISPR-Cas9, will be pivotal in constructing these advanced microbial cell factories.
| Research Focus | Key Techniques | Potential Outcomes |
| Enzyme Engineering | Directed Evolution, Site-Directed Mutagenesis, Rational Design | Enhanced catalytic activity, improved thermostability, altered substrate specificity |
| Whole-Cell Biocatalysts | Metabolic Engineering, Synthetic Biology (CRISPR-Cas9) | Increased production titers, utilization of cheaper substrates, simplified downstream processing |
| Novel Enzyme Discovery | Genome Mining, Metagenomic Screening | Identification of biocatalysts with novel properties from uncultivated microorganisms |
Deeper Exploration of Untapped Biosynthetic Pathways
Current biosynthetic routes to D-tagatose are primarily centered around the isomerization of D-galactose. However, nature may harbor alternative, more efficient pathways that remain undiscovered. A significant future research direction will be the elucidation of novel biosynthetic pathways for this compound from diverse biological sources.
Genome mining of extremophiles and other unique microorganisms could reveal novel enzymes or entire metabolic pathways for rare sugar metabolism. researchgate.net By identifying gene clusters associated with carbohydrate metabolism, researchers can uncover new biocatalysts for the synthesis of D-tagatose from unconventional precursors. This approach has been successful in identifying enzymes for other rare sugars and holds immense potential for this compound. researchgate.net
Moreover, the in-vitro reconstruction of synthetic pathways using a cascade of enzymes is another promising area. This cell-free approach allows for greater control over reaction conditions and can bypass the complexities of cellular metabolism. Future research will focus on designing and optimizing multi-enzyme cascades for the high-yield production of this compound from simple, inexpensive starting materials.
Integration of Multi-Omics Approaches for Comprehensive Metabolic Understanding
To rationally engineer microbial strains for optimal this compound production, a deep understanding of their metabolic networks is essential. The integration of multi-omics approaches , including genomics, transcriptomics, proteomics, and metabolomics, will provide a holistic view of the cellular response to genetic modifications and process conditions.
Metabolic flux analysis (MFA) will be crucial in quantifying the flow of carbon through central and peripheral metabolic pathways, identifying bottlenecks in the production pathway, and pinpointing targets for further genetic engineering. By tracking the distribution of isotopes from labeled substrates, researchers can gain precise insights into the metabolic state of the production host.
Systems biology , which combines multi-omics data with computational modeling, will enable the development of predictive models of cellular metabolism. These models can be used to simulate the effects of genetic perturbations and guide the design of more efficient production strains, ultimately reducing the time and cost associated with trial-and-error experimentation.
| Omics Layer | Information Gained | Application in Strain Engineering |
| Genomics | Blueprint of metabolic potential | Identification of genes for pathway engineering |
| Transcriptomics | Gene expression levels under specific conditions | Understanding regulatory responses to production stress |
| Proteomics | Abundance and modification of proteins | Identifying key enzymes and potential bottlenecks |
| Metabolomics | Intracellular and extracellular metabolite concentrations | Quantifying product formation and byproduct accumulation |
Q & A
Q. How to design a robust review process for studies on this compound’s enzymatic inhibition mechanisms?
- Methodological Answer: Require raw kinetic data (Vmax, Km) and enzyme purity certificates (SDS-PAGE ≥90%). Encourage pre-registration of hypotheses on Open Science Framework. Use peer platforms like Peer Community In for transparent evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
